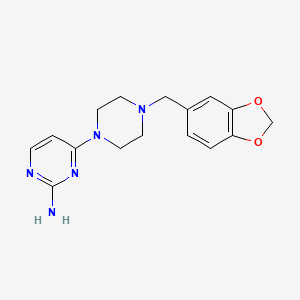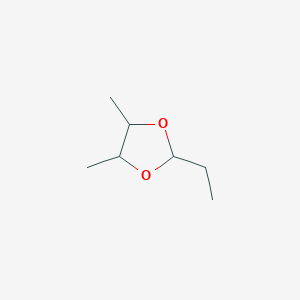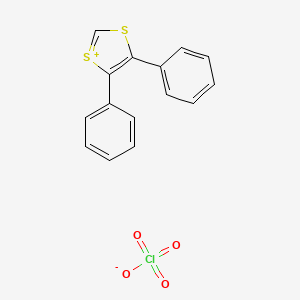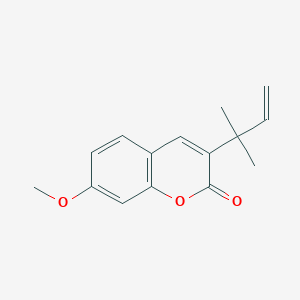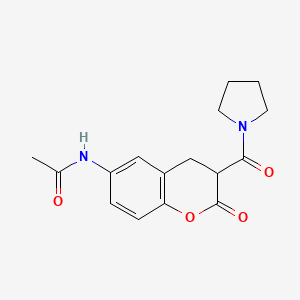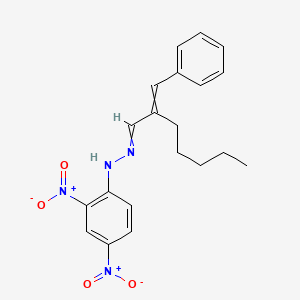
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzylidene and heptylideneamino groups attached to a dinitroaniline core, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline typically involves a multi-step process. One common method includes the condensation reaction between benzaldehyde and heptylideneamine, followed by the introduction of the dinitroaniline moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process usually involves recrystallization and chromatography techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-benzylideneheptylideneamino)piperazin-1-ylheptan-1-imine
- N-[2-(phenylmethylene)heptylideneamino]-1-phthalazinamine
Uniqueness
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline stands out due to its dinitroaniline core, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
15080-68-9 |
|---|---|
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-(2-benzylideneheptylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C20H22N4O4/c1-2-3-5-10-17(13-16-8-6-4-7-9-16)15-21-22-19-12-11-18(23(25)26)14-20(19)24(27)28/h4,6-9,11-15,22H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
AGSRLIQADSZZMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


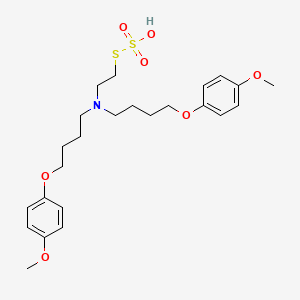
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
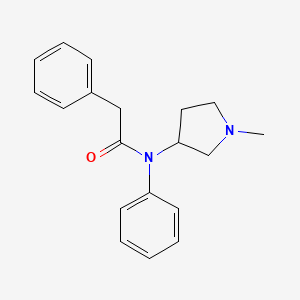
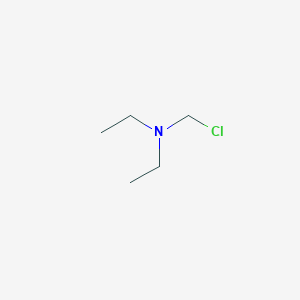
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)

